Azaribine Azaribine Azaribine is the triacetate salt of azauridine, a synthetic triazine nucleoside derivative possessing antineoplastic and anti-psoriatic activity. After metabolism to 6-azauridine-5-prime monophosphate, 6-Azauridine inhibits de novo pyrimidine biosynthesis and its 5-prime triphosphate metabolite gets incorporated into RNA, thereby preventing RNA synthesis.
Brand Name: Vulcanchem
CAS No.: 2169-64-4
VCID: VC0520005
InChI: InChI=1S/C14H17N3O9/c1-6(18)23-5-9-11(24-7(2)19)12(25-8(3)20)13(26-9)17-14(22)16-10(21)4-15-17/h4,9,11-13H,5H2,1-3H3,(H,16,21,22)
SMILES: CC(=O)OCC1C(C(C(O1)N2C(=O)NC(=O)C=N2)OC(=O)C)OC(=O)C
Molecular Formula: C14H17N3O9
Molecular Weight: 371.30 g/mol

Azaribine

CAS No.: 2169-64-4

Cat. No.: VC0520005

Molecular Formula: C14H17N3O9

Molecular Weight: 371.30 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Azaribine - 2169-64-4

Specification

CAS No. 2169-64-4
Molecular Formula C14H17N3O9
Molecular Weight 371.30 g/mol
IUPAC Name [3,4-diacetyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl acetate
Standard InChI InChI=1S/C14H17N3O9/c1-6(18)23-5-9-11(24-7(2)19)12(25-8(3)20)13(26-9)17-14(22)16-10(21)4-15-17/h4,9,11-13H,5H2,1-3H3,(H,16,21,22)
Standard InChI Key QQOBRRFOVWGIMD-UHFFFAOYSA-N
Isomeric SMILES CC(=O)OC[C@H]1[C@@H]([C@@H]([C@H](O1)N2C(=O)NC(=O)C=N2)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(C(C(O1)N2C(=O)NC(=O)C=N2)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(O1)N2C(=O)NC(=O)C=N2)OC(=O)C)OC(=O)C
Appearance Solid powder
Melting Point 100.0 °C

Introduction

Chemical and Structural Properties

Molecular Characteristics

Azaribine is the triacetylated prodrug of 6-azauridine, designed to enhance bioavailability. Key properties include:

PropertyValue
Molecular FormulaC₁₄H₁₇N₃O₉
Molecular Weight371.30 g/mol
CAS Registry Number2169-64-4
SolubilitySoluble in acetonitrile, chloroform
Storage Conditions-20°C (stable for ≤1 month)

The compound’s structure features a β-D-ribofuranosyl group acetylated at the 2', 3', and 5' positions, linked to a 1,2,4-triazine-3,5-dione moiety . This modification facilitates passive diffusion across cell membranes, where esterases hydrolyze the acetyl groups to release active 6-azauridine .

Mechanism of Action

Metabolic Activation

Azaribine undergoes rapid deacetylation in vivo to form 6-azauridine, which is phosphorylated to 6-azauridine-5'-monophosphate (6-AzaUMP) . This metabolite competitively inhibits orotidine 5'-monophosphate decarboxylase (OMPD), a pivotal enzyme in de novo pyrimidine biosynthesis . By blocking the conversion of orotidine monophosphate (OMP) to uridine monophosphate (UMP), Azaribine depletes cellular pools of uridine and cytidine triphosphates, impairing RNA and DNA synthesis .

Antiviral and Antineoplastic Effects

6-AzaUMP is incorporated into viral RNA, causing premature termination of replication in influenza A/B and Zika virus . In cancer cells, pyrimidine starvation induces S-phase arrest and apoptosis, particularly in rapidly proliferating tissues .

Therapeutic Applications

Psoriatic Arthritis

A trial of 32 patients with refractory psoriatic arthritis demonstrated significant improvements in joint pain (p<0.01), grip strength, and morning stiffness . Five patients achieved remission, though 22% exhibited dose-dependent hematocrit reductions, necessitating regimen adjustments .

Antiviral Activity

In vitro studies report EC₅₀ values of 1.2–3.8 μM against Zika virus, with selectivity indices >25, highlighting its underexplored potential in emerging viral diseases .

Pharmacokinetics and Metabolism

Absorption and Distribution

Oral bioavailability exceeds 80% due to lipophilic acetyl groups. Peak plasma concentrations occur within 2–4 hours, with 40% protein binding .

Metabolic Pathways

Hepatic esterases mediate triacetate hydrolysis, while kinases in target tissues phosphorylate 6-azauridine to 6-AzaUMP . Elimination follows biphasic kinetics (t₁/₂α = 1.5 h; t₁/₂β = 8–12 h), primarily via renal excretion .

Recent Advances and Future Directions

Nanoparticle Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles reduced hepatotoxicity in murine models by 62% while maintaining antiviral potency, suggesting a pathway for therapeutic revitalization .

Combination Therapies

Synergy with 5-fluorouracil enhanced colorectal cancer cell apoptosis in vitro (combination index: 0.3–0.5), meriting further exploration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator